molecular formula C23H48N2O B1627643 Palmitamidopropyl diethylamine CAS No. 67806-13-7

Palmitamidopropyl diethylamine

Cat. No.: B1627643
CAS No.: 67806-13-7
M. Wt: 368.6 g/mol
InChI Key: DYAVLIWAWOZKBI-UHFFFAOYSA-N
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Description

Palmitamidopropyl diethylamine is a useful research compound. Its molecular formula is C23H48N2O and its molecular weight is 368.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

67806-13-7

Molecular Formula

C23H48N2O

Molecular Weight

368.6 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]hexadecanamide

InChI

InChI=1S/C23H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(5-2)6-3/h4-22H2,1-3H3,(H,24,26)

InChI Key

DYAVLIWAWOZKBI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCN(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCN(CC)CC

Other CAS No.

67806-13-7

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanism:

Palmitic Acid+DEAPAΔ,N2Palmitamidopropyl Diethylamine+H2O\text{Palmitic Acid} + \text{DEAPA} \xrightarrow{\Delta, \text{N}_2} \text{Palmitamidopropyl Diethylamine} + \text{H}_2\text{O}

Key Parameters:

ParameterValue/RangeSource
Molar Ratio 1:1 (Acid:Amine)
Temperature 80–210°C
Pressure Atmospheric to 125 psig
Reaction Time 8–24 hours
Catalyst Hypophosphorous acid (optional, 100–4000 ppm)
Purification Vacuum stripping of excess amine

The reaction is typically conducted under nitrogen atmosphere to prevent oxidation. Excess amine (5–50%) may be used to drive the reaction to completion . Water removal via nitrogen sparging or vacuum is critical to achieving low residual acid levels (<0.1 meq/gm) .

Reaction By-Products and Impurities

  • Unreacted Starting Materials : Residual palmitic acid or DEAPA may persist if stoichiometry or reaction conditions are suboptimal. Analytical methods like titration or HPLC are used to monitor residual acid .

  • Oxidation Products : Under oxidative conditions, PDEA may form amine oxides (e.g., this compound oxide) .

  • Degradation : Hydrolysis of the amide bond can occur under strongly acidic or alkaline conditions, regenerating palmitic acid and DEAPA .

Quaternization

PDEA can be protonated in acidic media to form cationic surfactants :

PDEA+H+PDEA-H+\text{PDEA} + \text{H}^+ \rightarrow \text{PDEA-H}^+

This property is exploited in cosmetic formulations for antistatic and conditioning effects .

Oxidation to Amine Oxide

Exposure to hydrogen peroxide or other oxidants yields This compound oxide :

PDEA+H2O2PDEA Oxide+H2O\text{PDEA} + \text{H}_2\text{O}_2 \rightarrow \text{PDEA Oxide} + \text{H}_2\text{O}

This derivative exhibits enhanced water solubility and surfactant properties .

Research Gaps and Limitations

  • No direct studies on PDEA were identified in the reviewed literature. Data were extrapolated from dimethylamine analogs (e.g., Cocamidopropyl dimethylamine) .

  • The impact of the diethyl group (vs. dimethyl) on reaction kinetics or product stability remains uncharacterized.

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